molecular formula C10H16O4 B12974996 tert-Butyl (R)-2-(5-oxotetrahydrofuran-2-yl)acetate

tert-Butyl (R)-2-(5-oxotetrahydrofuran-2-yl)acetate

Cat. No.: B12974996
M. Wt: 200.23 g/mol
InChI Key: YSGXQYWIVUOWGD-SSDOTTSWSA-N
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Description

tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound that features a tert-butyl ester group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of ®-2-(5-oxotetrahydrofuran-2-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the release of the active acid form. The tetrahydrofuran ring can also participate in ring-opening reactions, which can be catalyzed by acids or bases.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)propanoate
  • tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)butanoate

Uniqueness

tert-Butyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate is unique due to its specific ester and tetrahydrofuran ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 2-[(2R)-5-oxooxolan-2-yl]acetate

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(12)6-7-4-5-8(11)13-7/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

YSGXQYWIVUOWGD-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1CCC(=O)O1

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(=O)O1

Origin of Product

United States

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